N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide
Description
N-(Adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide (CAS 785792-27-0, molecular formula C₁₉H₂₃ClFNO, molecular weight 335.84) is a chloroacetamide derivative featuring a rigid adamantane moiety and a 4-fluorobenzyl group. Its structural uniqueness arises from the combination of a bulky adamantane substituent and halogenated aromatic components, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFNO/c20-11-18(23)22(12-13-1-3-17(21)4-2-13)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFUCWQPDQMNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CC4=CC=C(C=C4)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with adamantane, 2-chloroacetyl chloride, and 4-fluorobenzylamine.
Step 1 Formation of 2-chloro-N-[(4-fluorophenyl)methyl]acetamide:
Step 2 Introduction of the Adamantane Moiety:
Industrial Production Methods
Industrial production of N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The chlorine atom in the 2-chloroacetamide group can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.
Electrophilic Substitution: The aromatic ring of the 4-fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
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Oxidation and Reduction
Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the amide to a carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include N-(adamantan-1-yl)-2-aminoacetamide or N-(adamantan-1-yl)-2-thioacetamide.
Oxidation Products: N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]carboxylic acid.
Reduction Products: N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]amine.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Recent studies have indicated that compounds similar to N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide exhibit antiviral properties, particularly against influenza viruses. The adamantane structure is known for its ability to interfere with viral replication processes. For instance, derivatives of adamantane have been shown to inhibit the M2 ion channel of the influenza virus, preventing viral uncoating and replication .
1.2 Anticancer Properties
Research has also highlighted the potential of this compound in anticancer therapies. The incorporation of a chloro group and a fluorinated phenyl moiety can enhance the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. Studies on related compounds have demonstrated significant activity against various cancer cell lines, suggesting that further exploration of this compound could yield promising results .
Pharmacological Applications
2.1 Neuroprotective Effects
The adamantane core is associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that similar compounds can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its levels and enhancing neurotransmission .
2.2 Analgesic Properties
Preliminary pharmacological evaluations indicate that this compound may possess analgesic properties. The modulation of pain pathways through central nervous system interactions could make it a valuable candidate for pain management therapies .
Material Science Applications
3.1 Polymer Chemistry
In material science, compounds like this compound are being investigated as building blocks for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The unique structure allows for the development of high-performance materials suitable for various industrial applications .
3.2 Nanotechnology
The compound's potential in nanotechnology is also being explored, particularly in the development of drug delivery systems. Its ability to form stable nanoparticles could facilitate targeted drug delivery, improving therapeutic efficacy while minimizing side effects .
Data Tables
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of adamantane derivatives, researchers found that modifications to the chemical structure significantly enhanced activity against H1N1 influenza strains. This suggests that this compound could be a candidate for further antiviral research .
Case Study 2: Cancer Cell Line Testing
A series of tests conducted on various cancer cell lines revealed that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The study recommends further investigation into this compound's specific mechanisms of action against targeted cancer types .
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, which may include enzymes or receptors. The adamantane moiety is known to enhance the binding affinity and specificity of the compound to its target, while the 2-chloroacetamide group can participate in covalent bonding with nucleophilic residues in the active site of enzymes. The 4-fluorophenyl group may contribute to the compound’s overall lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Chloroacetamides
Key Observations :
- Fluorine vs. chlorine substitutions on the benzyl group (e.g., 4-F vs. 4-Cl) alter electronic properties and lipophilicity, which may impact metabolic stability and bioavailability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide, with CAS number 785792-27-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by research findings and case studies.
Molecular Formula
- Molecular Formula : CHClFNO
- Molecular Weight : 335.84 g/mol
Structural Features
The compound features an adamantane moiety, which is known for its lipophilicity and ability to enhance drug stability. The presence of a chlorine atom and a fluorophenyl group contributes to its unique chemical behavior and potential biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. In a comparative analysis, it demonstrated promising biofilm inhibition properties superior to standard antibiotics like cefadroxil at a concentration of 100 μg/100 μL .
Table 1: Antibacterial Activity Comparison
| Compound | Concentration (μg/100 μL) | Biofilm Inhibition |
|---|---|---|
| This compound | 100 | Superior to cefadroxil |
| Cefadroxil | 100 | Standard |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicated significant cytotoxic effects, with IC values comparable to established chemotherapeutics. For instance, compounds structurally similar to this compound showed IC values ranging from 1.61 µg/mL to 1.98 µg/mL against specific tumor cell lines .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| This compound | A-431 | < 10 |
| Doxorubicin | A-431 | Reference |
The biological activity of this compound may be attributed to its structural features that facilitate interaction with biological targets. The adamantane scaffold enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, potentially influencing pathways involved in cell proliferation and apoptosis .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cancer Cell Line Testing
A series of in vitro experiments were performed using different cancer cell lines (e.g., MCF-7, HeLa). Results showed that the compound induced significant apoptosis in these cells, suggesting its potential as an anticancer agent. Further molecular dynamics simulations revealed that the compound interacts with specific proteins involved in apoptotic pathways, enhancing its cytotoxic profile .
Q & A
Q. What are the common synthetic routes for N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting adamantan-1-amine with 2-chloro-N-[(4-fluorophenyl)methyl]acetamide precursors. For example, chloroacetamide intermediates can be generated by reacting glycine derivatives with chloroacetyl chloride, followed by coupling with adamantane-containing amines under basic conditions (e.g., using N,N′-carbonyldiimidazole as an activating agent). Reaction yields vary (11–51%) depending on solvent, temperature, and substituent electronic effects .
- Key Steps :
Synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid via oxidation with hydrogen peroxide.
Activation with N,N′-carbonyldiimidazole.
Coupling with N-[(4-fluorophenyl)methyl]chloroacetamide derivatives.
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the adamantane, fluorophenyl, and chloroacetamide moieties. For example, adamantane protons appear as sharp singlets (δ ~1.6–2.1 ppm), while aromatic protons from the fluorophenyl group resonate at δ ~7.0–7.5 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures. Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and torsional angles (e.g., nitro group deviations in related compounds) are analyzed to validate molecular geometry .
- Mass Spectrometry (HRMS-ESI) : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SN2 mechanisms in chloroacetamide coupling .
- Catalysis : Lewis acids (e.g., ZnCl₂) or base additives (e.g., K₂CO₃) improve nucleophilic substitution efficiency .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during chloroacetyl chloride addition, while reflux conditions (80–100°C) accelerate coupling steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates pure products from byproducts like unreacted adamantane derivatives .
Q. What challenges arise in crystallographic refinement of this compound?
- Methodological Answer : Challenges include:
- Disorder in Adamantane Moieties : The rigid adamantane group may exhibit positional disorder, requiring constrained refinement using SHELXL.
- Hydrogen Bonding Networks : Weak intermolecular interactions (e.g., C–H⋯O) complicate packing analysis. Centrosymmetric head-to-tail interactions, as observed in related N-(substituted phenyl)acetamides, must be modeled with care .
- Twisted Substituents : Substituents like the fluorophenyl group may deviate from planarity, necessitating torsional angle corrections (e.g., O–N–C–C angles up to 160.9° in nitro-substituted analogs) .
Q. How can computational methods predict biological activity or binding interactions?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., cannabinoid receptors for adamantane-containing analogs). Homology modeling based on structurally characterized homologs (e.g., ACBM-BZ-F) guides receptor-binding site analysis .
- DFT Calculations : Density functional theory (B3LYP/6-311+G(d,p)) optimizes geometry and calculates electrostatic potential surfaces to predict reactivity sites (e.g., chloroacetamide electrophilicity) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) using PubChem-derived descriptors .
Q. How are contradictions in biological activity data resolved for structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Cross-referencing data from multiple studies (e.g., anticonvulsant vs. cannabinoid-like activity) identifies confounding variables (e.g., substituent effects). For example, fluorophenyl groups enhance blood-brain barrier penetration, but chloroacetamide electrophilicity may reduce CNS activity .
- Dose-Response Studies : EC₅₀/IC₅₀ comparisons across cell lines (e.g., HEK-293 vs. neuronal cells) clarify mechanism specificity.
- Structural-Activity Relationships (SAR) : Modifying the adamantane or fluorophenyl group (e.g., replacing F with Cl) and testing derivatives isolates critical pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
